

Fostriecin Sodium: A Comparative Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Fostriecin Sodium*

Cat. No.: *B1662593*

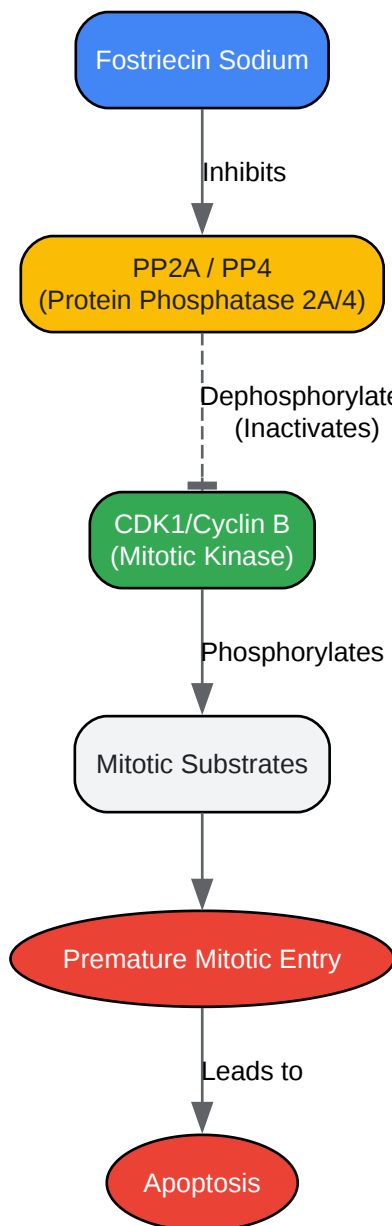
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Fostriecin Sodium, a phosphate monoester originally isolated from *Streptomyces pulveraceus*, has garnered interest as a potential anti-cancer agent due to its potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).^[1] This guide provides a comprehensive comparison of **Fostriecin Sodium** with other relevant anti-cancer agents, supported by available clinical and preclinical data.

Mechanism of Action: A Tale of Two Targets

Initially, Fostriecin's anti-tumor activity was attributed to the inhibition of topoisomerase II.^[2] However, subsequent research revealed that it is a far more potent inhibitor of PP2A and PP4, with IC50 values in the nanomolar range, while its effect on topoisomerase II is significantly weaker, with an IC50 in the micromolar range.^{[2][3][4]} This potent inhibition of PP2A/PP4 disrupts the mitotic entry checkpoint, leading to premature entry into mitosis and subsequent apoptosis in cancer cells.

Fostriecin Sodium Mechanism of Action



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Caption: **Fostriecin Sodium**'s primary mechanism of action.

Clinical Trial Analysis: Fostriecin Sodium in Phase I

A Phase I clinical trial of **Fostriecin Sodium** was conducted to determine its maximum tolerated dose (MTD), toxicity profile, and pharmacokinetics. The study was ultimately halted due to challenges with drug stability and supply before the MTD could be established.

Parameter	Fostriecin Sodium
Dose Range	2-47 mg/m ²
Dosing Schedule	Daily intravenous bolus for 5 consecutive days
Dose-Limiting Toxicities	- Elevated creatinine, bilirubin, and hepatic transaminases- Nausea, anorexia, lethargy, and hypotension
Pharmacokinetics	Two-compartment model
Preliminary Efficacy	16 patients achieved stable disease

Comparative Analysis: Fostriecin Sodium vs. Other PP2A Inhibitors

For a comprehensive evaluation, **Fostriecin Sodium** is compared with other agents that target the PP2A pathway, namely the clinical-stage inhibitor LB-100 and the immunomodulator FTY720 (Fingolimod), which also exhibits anti-cancer properties through PP2A inhibition.

Clinical Data Comparison:

Parameter	Fostriecin Sodium	LB-100
Recommended Phase II Dose	Not Established	2.33 mg/m ² daily for 3 days every 3 weeks
Dose-Limiting Toxicities	Renal and hepatic toxicities, constitutional symptoms	Reversible increases in serum creatinine
Preliminary Efficacy	Stable disease in some patients	One partial response (pancreatic adenocarcinoma) and stable disease in several other solid tumors

In Vitro Cytotoxicity Comparison (IC50 Values in μM):

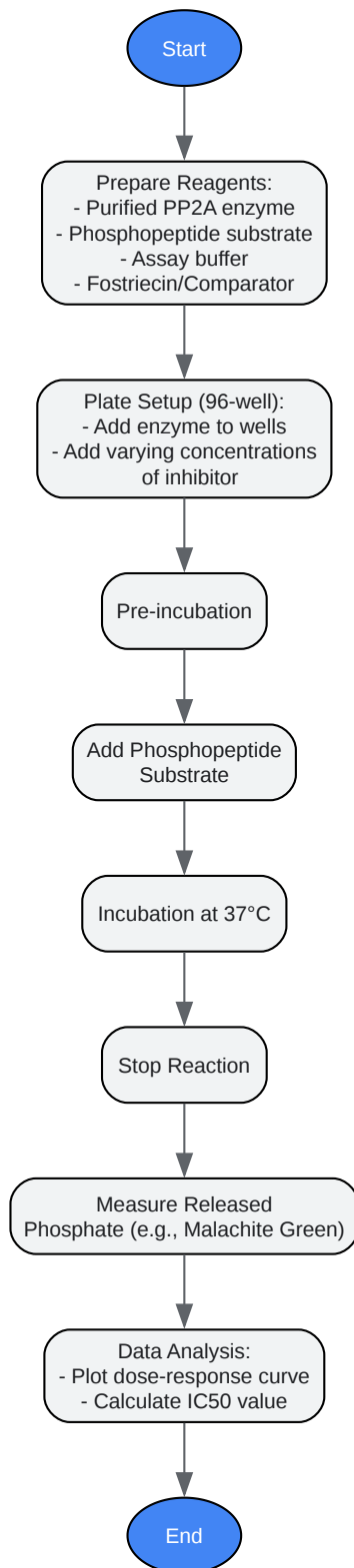
Cancer Cell Line	Fostriecin Sodium	LB-100	FTY720 (Fingolimod)
Pancreatic (BxPc-3)	Not Reported	2.3[5]	Not Reported
Pancreatic (Panc-1)	Not Reported	1.7[5]	Not Reported
Medulloblastoma (DAOY)	Not Reported	2.9[6]	Not Reported
Medulloblastoma (D341)	Not Reported	1.9[6]	Not Reported
Medulloblastoma (D283)	Not Reported	0.9[6]	Not Reported
Breast (BT-474)	Not Reported	Not Reported	5-10[7]
Breast (SK-BR-3)	Not Reported	Not Reported	2.5-5[7]
Glioblastoma (A172)	Not Reported	Not Reported	4.6[8]
Glioblastoma (G28)	Not Reported	Not Reported	17.3[8]
Glioblastoma (U87)	Not Reported	Not Reported	25.2[8]

Experimental Protocols

Protein Phosphatase Inhibition Assay

A common method to determine the inhibitory activity of compounds against protein phosphatases involves a colorimetric assay using a synthetic phosphopeptide substrate.

General Workflow for PP2A Inhibition Assay

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